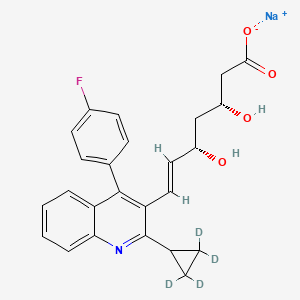![molecular formula C10H13ClN2O4 B15142066 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolan ring, which is derived from a suitable sugar precursor.
Chlorination: The hydroxyl group at the 4-position of the oxolan ring is selectively chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Nucleoside Formation: The chlorinated oxolan ring is then coupled with a pyrimidine base, such as 5-methyluracil, under acidic or basic conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding pyrimidine base and sugar derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include nucleoside analogs with different functional groups at the 4-position.
Oxidation: Products include carboxylated derivatives.
Reduction: Products include fully reduced nucleoside analogs.
Scientific Research Applications
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Antiviral Research: This compound has been studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: It has been investigated for its ability to inhibit DNA synthesis in rapidly dividing cancer cells, thereby inducing apoptosis.
Biochemical Studies: The compound is used as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs in biological systems.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves:
Incorporation into DNA/RNA: The compound is phosphorylated by cellular kinases to form the active triphosphate form, which is then incorporated into DNA or RNA during replication.
Chain Termination: Once incorporated, the compound causes premature chain termination, inhibiting further elongation of the nucleic acid strand.
Inhibition of Enzymes: It may also inhibit key enzymes involved in nucleic acid synthesis, such as DNA polymerase or ribonucleotide reductase, further disrupting cellular replication processes.
Comparison with Similar Compounds
Gemcitabine: A nucleoside analog used in cancer therapy with a similar mechanism of action involving DNA incorporation and chain termination.
Cytarabine: Another nucleoside analog used in the treatment of leukemia, which also inhibits DNA synthesis.
Fluorouracil: A pyrimidine analog used in cancer treatment that inhibits thymidylate synthase, disrupting DNA synthesis.
Uniqueness: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural modifications, such as the presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 5-position of the oxolan ring. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C10H13ClN2O4 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1 |
InChI Key |
KQVJDKGDGLWBQT-BWZBUEFSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)

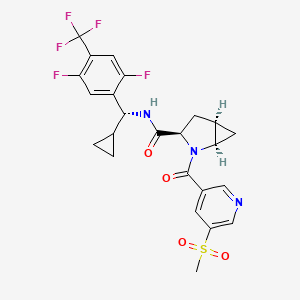
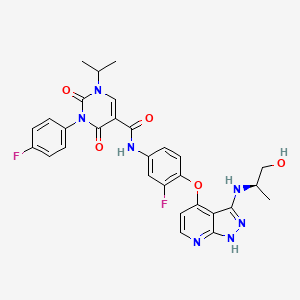
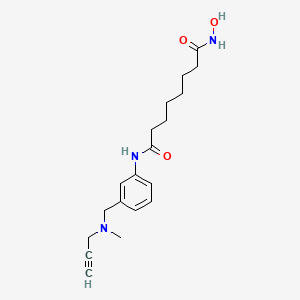

![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)

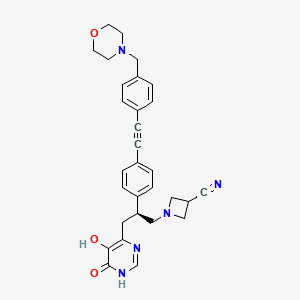


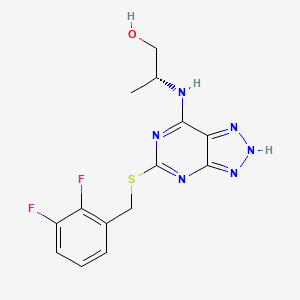
![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
